REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[C:5]([N+:15]([O-])=O)[CH:4]=1.C(O)C>[Ni].O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH2:15])[C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C=C1)C1=CC=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
The suspension was filtered through Celite
|
Type
|
WASH
|
Details
|
the cake washed with ethanol (500 mL) and tetrahydrofuran (500 mL)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
WASH
|
Details
|
washed with H2O (300 mL)
|
Type
|
EXTRACTION
|
Details
|
the organic portion extracted with 1 N HCl (4×200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×200 mL)
|
Type
|
WASH
|
Details
|
the organic extracts washed with brine (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (K2CO3)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=CC1)C1=CC=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |